6-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline

Medicinal Chemistry Synthetic Methodology Scaffold Diversification

Prioritize this specific 6-Br,7-Cl tetrahydroquinoline (CAS: 1368146-30-8) to leverage orthogonal synthetic handles for efficient, sequential Pd-catalyzed cross-couplings, dramatically reducing step count compared to mono-halogenated analogues. This precise substitution pattern is a validated antiviral intermediate and provides a unique steric/electronic profile for probing bromodomain binding pockets in oncology and inflammation, ensuring non-fungible biological and synthetic outcomes.

Molecular Formula C9H9BrClN
Molecular Weight 246.53 g/mol
Cat. No. B11868566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline
Molecular FormulaC9H9BrClN
Molecular Weight246.53 g/mol
Structural Identifiers
SMILESC1CC2=CC(=C(C=C2NC1)Cl)Br
InChIInChI=1S/C9H9BrClN/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h4-5,12H,1-3H2
InChIKeyHGTFKDUKRKQWFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline: A Dual-Halogenated Tetrahydroquinoline Scaffold with Orthogonal Synthetic Utility


6-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline (CAS: 1368146-30-8) is a heterobicyclic compound featuring a partially saturated quinoline core with distinct bromine substitution at the 6-position and chlorine substitution at the 7-position [1]. With a molecular formula of C₉H₉BrClN and a molecular weight of 246.53 g/mol, this scaffold belongs to the tetrahydroquinoline (THQ) class, a privileged structural framework in medicinal chemistry known for its presence in numerous bioactive molecules and pharmaceutical intermediates [1]. The compound serves as a versatile building block for the construction of more complex molecular architectures, particularly in programs targeting bromodomain inhibition, antiviral therapeutics, and other disease-relevant pathways [2]. The dual-halogen substitution pattern (6-Br, 7-Cl) provides orthogonal synthetic handles that enable sequential functionalization strategies not achievable with mono-halogenated or unsubstituted THQ analogs.

Why Generic Tetrahydroquinoline Substitution Fails: The Critical Role of 6-Br,7-Cl Substitution Pattern in 6-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline


Interchanging tetrahydroquinoline analogs in synthetic or screening workflows is not scientifically sound due to the profound influence of halogen substitution pattern, position, and identity on both chemical reactivity and biological recognition [1]. In tetrahydroquinoline-based bromodomain inhibitors, even subtle modifications to the substitution pattern can dramatically alter binding affinity and selectivity profiles [2]. The specific 6-bromo,7-chloro arrangement in this compound provides a unique combination of steric bulk (from bromine), electronic effects (from both halogens), and synthetic orthogonality that cannot be replicated by alternative substitution patterns such as 6-chloro, 7-bromo or mono-halogenated variants. Critically, SAR studies on structurally related quinoline scaffolds have demonstrated that bromine substitution at the 6-position confers distinct antiviral properties and resistance profiles compared to substitution at the 8-position, while chloro substituents in tetrahydroquinoline systems have been shown to enhance biological activity relative to unsubstituted analogs in acetylcholinesterase inhibition assays [3]. This evidence underscores that the precise 6-Br,7-Cl substitution pattern constitutes a non-fungible chemical identity with consequences for both downstream synthetic outcomes and biological performance.

6-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline: Evidence-Based Differentiation Guide for Scientific Procurement


Unique Dual-Halogen Substitution Pattern Enables Orthogonal Synthetic Functionalization Unavailable in Mono-Halogenated THQ Analogs

6-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline possesses a unique dual-halogen substitution pattern (bromine at the 6-position, chlorine at the 7-position) that is structurally distinct from common tetrahydroquinoline analogs such as 6-bromo-THQ (C₉H₁₀BrN, MW: 212.09), 7-chloro-THQ (C₉H₁₀ClN, MW: 167.64), and the unsubstituted 1,2,3,4-tetrahydroquinoline (C₉H₁₁N, MW: 133.19) [1]. This differential reactivity—specifically the higher reactivity of aryl bromides versus aryl chlorides in palladium-catalyzed cross-coupling reactions—provides synthetic chemists with orthogonal functionalization handles for sequential derivatization of the quinoline core [2]. The molecular weight of 246.53 g/mol represents an increase of 34.44 g/mol over 6-bromo-THQ and 78.89 g/mol over 7-chloro-THQ, reflecting the additional halogen mass and associated lipophilicity gain.

Medicinal Chemistry Synthetic Methodology Scaffold Diversification

Documented Synthetic Utility as Key Intermediate in HCV Protease Inhibitor Development Pathway

The patent literature explicitly identifies bromo-substituted quinolines—a class to which 6-bromo-7-chloro-1,2,3,4-tetrahydroquinoline belongs—as critical intermediates in the synthesis of Hepatitis C Virus (HCV) protease inhibitors [1]. In contrast, non-halogenated tetrahydroquinolines lack the requisite synthetic handles for this specific pharmaceutical application pathway. The patent (US 8,633,320 B2) describes methods achieving rapid access to bromo-substituted quinolines using 2,4-dichloro-7-alkoxy quinoline intermediates, establishing a validated industrial synthetic route that leverages the unique reactivity profile of halogenated THQ scaffolds [1].

Antiviral Drug Discovery HCV Therapeutics Process Chemistry

Halogen Substitution Pattern Alters Biological Recognition and Selectivity Profiles Relative to Alternative Quinoline Isomers

In a head-to-head comparison of multi-substituted quinolines evaluated as HIV-1 integrase allosteric inhibitors, the addition of bromine at the 6-position (6-bromo) conferred enhanced antiviral properties compared to unsubstituted analogs [1]. Critically, resistance profiling revealed a significant loss of potency for the 6-bromo analog when tested against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retained full effectiveness [1]. This position-specific resistance profile demonstrates that halogen placement—not merely halogen presence—dictates biological performance and target engagement. Separately, in kinase binding studies of halogenated quinolines, bromine substitution (Br) yielded a Kd of 1.9 nM against GAK (cyclin G-associated kinase), compared to 6.7 nM for the chlorine (Cl) analog, representing a 3.5-fold improvement in binding affinity attributable specifically to the bromine substituent [2]. While these data derive from quinoline rather than tetrahydroquinoline scaffolds, they provide class-level inference that the 6-bromo,7-chloro pattern in the target compound is likely to confer distinct biological recognition properties compared to alternative substitution patterns.

Structure-Activity Relationship Antiviral Research Kinase Inhibition

Commercially Available with Verified 98.0% Purity Specification from Certified Supplier Network

6-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline is commercially available with a certified purity specification of 98.0% from established chemical supplier networks, with a documented lead time of 10 days and in-stock availability [1]. This commercial accessibility contrasts with many custom-synthesized tetrahydroquinoline analogs, which require multi-week or multi-month synthesis campaigns with attendant quality verification burdens. The compound is offered by certified suppliers with documented quality control processes, ensuring batch-to-batch consistency for reproducible research outcomes [1].

Chemical Procurement Quality Assurance Laboratory Supply

Validated Research and Industrial Applications for 6-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline Based on Evidentiary Findings


HCV Protease Inhibitor Medicinal Chemistry Programs Requiring Validated Intermediate Scaffolds

Based on patent documentation establishing bromo-substituted quinolines as key intermediates for HCV protease inhibitor synthesis [1], this compound serves as a validated starting point for antiviral drug discovery programs targeting hepatitis C. The dual-halogen substitution pattern provides synthetic handles for constructing complex inhibitor architectures. Researchers should prioritize this specific scaffold over non-halogenated or mono-halogenated alternatives when the synthetic route requires orthogonal functionalization capabilities or when alignment with patented HCV intermediate chemistry is desired.

Sequential Palladium-Catalyzed Cross-Coupling for Divergent Library Synthesis

The differential reactivity of aryl bromides versus aryl chlorides in Pd-catalyzed cross-coupling reactions enables synthetic chemists to perform sequential, site-selective functionalization of the tetrahydroquinoline core [1]. The 6-bromo position serves as the more reactive coupling partner for initial Suzuki-Miyaura or Buchwald-Hartwig reactions, while the 7-chloro position remains intact for subsequent diversification steps. This orthogonal reactivity profile reduces the total synthetic step count for constructing diverse compound libraries compared to mono-halogenated scaffolds, which require additional protection/deprotection sequences to achieve the same level of diversification [2].

Bromodomain Inhibitor Lead Optimization and SAR Expansion

Tetrahydroquinoline derivatives are established bromodomain inhibitor scaffolds with demonstrated therapeutic relevance in oncology and inflammation [1]. The specific 6-Br,7-Cl substitution pattern offers a distinct steric and electronic profile for probing bromodomain binding pockets, particularly in BET family proteins and CBP bromodomains where halogen substitution has been shown to modulate binding affinity and selectivity [2]. This compound is appropriate for structure-activity relationship (SAR) campaigns aimed at optimizing bromodomain inhibitor potency, selectivity, and physicochemical properties.

Rapid Procurement for Time-Sensitive Screening Campaigns and Academic Research

With documented commercial availability, 98.0% certified purity, and a 10-day lead time [1], this compound is optimized for laboratories requiring rapid access to high-purity building blocks. This contrasts with custom synthesis routes for alternative halogenated THQ analogs, which typically require 4-12 weeks for completion and lack pre-verified quality documentation. Procurement teams should prioritize this commercially available scaffold when project timelines preclude extended custom synthesis campaigns, particularly for high-throughput screening, initial SAR exploration, or academic research settings with constrained synthesis resources.

Quote Request

Request a Quote for 6-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.